Cas no 586-08-3 (4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone)

4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone is a fluorinated heterocyclic compound featuring an oxazolone core substituted with a 4-fluorophenylmethylene group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for constructing fluorinated heterocycles and pharmacologically active molecules. The presence of the fluorine atom enhances electrophilic properties, improving selectivity in coupling reactions. Its crystalline form ensures consistent purity, while the oxazolone ring offers versatility in nucleophilic addition and cyclization reactions. Suitable for use in medicinal chemistry and materials science, this compound is characterized by stability under standard conditions and compatibility with a range of solvents and reagents.
4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone structure
586-08-3 structure
Product Name:4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone
CAS No:586-08-3
MF:C11H8FNO2
MW:205.185126304626
CID:341485
PubChem ID:367073
Update Time:2025-09-24

4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone Chemical and Physical Properties

Names and Identifiers

    • 5(4H)-Oxazolone, 4-[(4-fluorophenyl)methylene]-2-methyl-
    • 4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
    • 4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one
    • (4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one
    • (E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one
    • 2-methyl-4-(p-fluorobenzylidene)oxazol-5-one
    • 4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one
    • AKOS034450794
    • CJDRPIOMZCOCEB-UHFFFAOYSA-N
    • DTXSID80327161
    • 2-methyl-4-(4-fluorobenzylidene)-oxazol-5-one
    • FT-0668724
    • 586-08-3
    • 4-[(4-Fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one
    • SCHEMBL8402324
    • 4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone
    • Inchi: 1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3
    • InChI Key: CJDRPIOMZCOCEB-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C=C1C(=O)OC(C)=N1

Computed Properties

  • Exact Mass: 205.05400
  • Monoisotopic Mass: 205.054
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 38.7A^2
  • XLogP3: 2

Experimental Properties

  • Density: 1.25
  • Boiling Point: 291.3°C at 760 mmHg
  • Flash Point: 130°C
  • Refractive Index: 1.564
  • PSA: 38.66000
  • LogP: 1.57740

4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F595785-2g
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
586-08-3
2g
$190.00 2023-05-18
TRC
F595785-20g
4-[(4-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone
586-08-3
20g
$1487.00 2023-05-18

4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone Related Literature

Additional information on 4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone

Comprehensive Overview of 4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone (CAS No. 586-08-3)

4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone (CAS No. 586-08-3) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and material science research. Its unique oxazolone core structure, combined with the 4-fluorophenyl substituent, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents, aligning with the growing demand for novel therapeutic solutions.

The compound's methylene-oxazolone scaffold is pivotal in modern organic chemistry due to its reactivity and ability to form diverse derivatives. Recent studies highlight its role in click chemistry and multicomponent reactions, which are hot topics in green chemistry and sustainable synthesis. As industries shift toward eco-friendly practices, 4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone offers a promising pathway to reduce hazardous byproducts, addressing frequent search queries like "green synthesis of fluorinated compounds" and "sustainable heterocyclic chemistry."

Analytical characterization of CAS No. 586-08-3 reveals distinct spectral properties, such as UV-Vis absorption peaks and NMR shifts, which are critical for quality control in industrial applications. Its stability under varying pH conditions has also sparked interest in formulation science, particularly for drug delivery systems. This aligns with trending searches on "advanced drug carriers" and "fluorinated excipients," reflecting its relevance in cutting-edge biomedical research.

In material science, the 4-fluorophenyl moiety contributes to enhanced thermal stability and optical properties, making the compound a candidate for organic electronics. Searches like "fluorinated materials for OLEDs" and "high-performance polymers" underscore its potential in next-generation technologies. Furthermore, its oxazolone ring has been investigated for corrosion inhibition, a niche yet rapidly growing field due to industrial demands for durable coatings.

Safety and handling protocols for 4-(4-Fluorophenyl)methylene-2-methyl-5(4H)-oxazolone emphasize standard laboratory precautions, ensuring compliance with global regulatory frameworks. While not classified as hazardous under typical conditions, its handling guidelines are frequently searched by professionals, highlighting the need for clear technical documentation. This compound exemplifies how specialized chemicals bridge academic innovation and industrial applications, answering common questions like "applications of fluorinated oxazolones" and "synthetic routes for heterocyclic intermediates."

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